

Application Note: Mass Spectrometry Fragmentation and Quantitative Analysis of Pyraclostrobin-d6

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Compound of Interest

Compound Name: *Pyraclostrobin-d6*

Cat. No.: *B1152990*

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Introduction

Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture. To ensure food safety and conduct accurate residue analysis, stable isotope-labeled internal standards, such as **Pyraclostrobin-d6**, are essential for robust and reliable quantification by mass spectrometry. This application note provides a detailed overview of the mass spectrometric fragmentation pattern of **Pyraclostrobin-d6**, a comprehensive protocol for its use as an internal standard in quantitative analysis, and relevant experimental data.

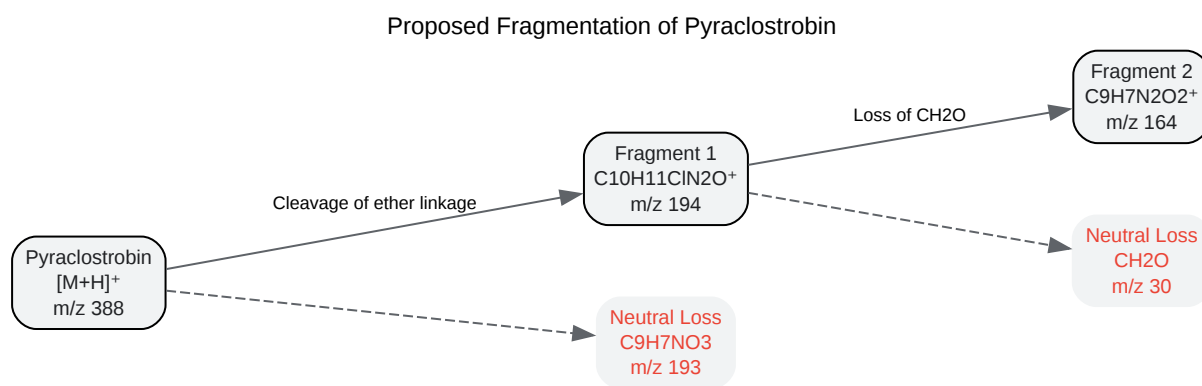
Mass Spectrometry Fragmentation Pattern of Pyraclostrobin and Pyraclostrobin-d6

The fragmentation of Pyraclostrobin in mass spectrometry, typically using electrospray ionization (ESI) in positive mode, involves the cleavage of several key bonds. The proposed fragmentation pathway for Pyraclostrobin is illustrated below. The fragmentation of **Pyraclostrobin-d6** is expected to follow the same pathway, with a corresponding mass shift of +6 Da for the fragments containing the deuterated methoxy group.

The molecular weight of Pyraclostrobin is 387.8 g/mol [1]. In mass spectrometry, it is often observed as the protonated molecule $[M+H]^+$ at m/z 388. Key fragment ions are observed at

m/z 194 and 164.

Proposed Fragmentation Pathway of Pyraclostrobin:



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Caption: Proposed fragmentation pathway of Pyraclostrobin.

For **Pyraclostrobin-d6**, where the six hydrogen atoms on the N-methoxy and methyl ester groups are replaced by deuterium, the precursor ion and corresponding fragments will exhibit a mass shift.

Compound	Precursor Ion [M+H] ⁺ (m/z)	Major Product Ions (m/z)
Pyraclostrobin	388.1	194.1, 163.0
Pyraclostrobin-d6	394.1	200.1, 163.0

Experimental Protocol: Quantitative Analysis of Pyraclostrobin using Pyraclostrobin-d6 Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of Pyraclostrobin in a given matrix using **Pyraclostrobin-d6** as an internal standard.

1. Materials and Reagents

- Pyraclostrobin analytical standard
- **Pyraclostrobin-d6** internal standard
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Methanol (LC-MS grade)
- QuEChERS extraction salts and cleanup tubes (or other appropriate sample preparation materials for the matrix of interest)

2. Standard Solution Preparation

- Prepare individual stock solutions of Pyraclostrobin and **Pyraclostrobin-d6** in acetonitrile at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions of Pyraclostrobin by serial dilution of the stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
- Prepare a working internal standard solution of **Pyraclostrobin-d6** at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
- Spike each calibration standard and sample with the internal standard solution to the same final concentration.

3. Sample Preparation (QuEChERS Method Example)

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and the internal standard solution.

- Add the QuEChERS extraction salts.
- Shake vigorously for 1 minute and centrifuge.
- Take an aliquot of the supernatant and add it to a cleanup tube containing the appropriate sorbents.
- Vortex and centrifuge.
- Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

Parameter	Setting
LC System	
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 µL
MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Gas Temperature	350 °C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi
MRM Transitions	See table below

Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Pyraclostrobin	388.1	194.1 (Quantifier)	20
388.1	163.0 (Qualifier)	35	
Pyraclostrobin-d6	394.1	200.1	20

Data Presentation

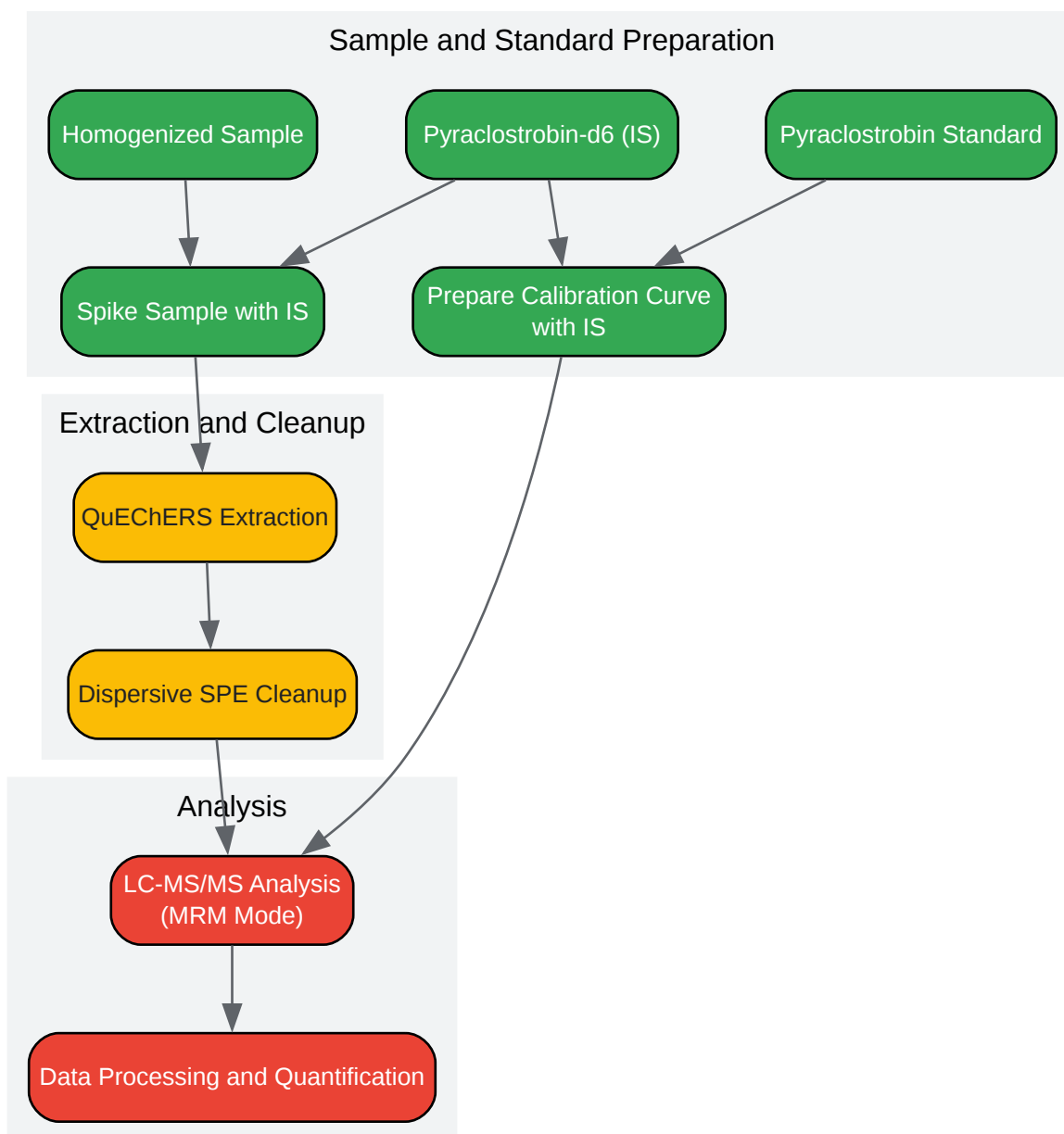
Table 1: Quantitative Data for Pyraclostrobin Analysis

Sample ID	Pyraclostrobin Peak Area	Pyraclostrobin -d6 Peak Area	Area Ratio (Analyte/IS)	Calculated Concentration (ng/g)
Blank	0	1,500,000	0	< LOQ
Standard 1 (1 ng/mL)	15,000	1,450,000	0.0103	-
Standard 2 (10 ng/mL)	148,000	1,520,000	0.0974	-
Standard 3 (100 ng/mL)	1,510,000	1,490,000	1.013	-
Sample 1	75,000	1,480,000	0.0507	5.1
Sample 2	220,000	1,510,000	0.1457	14.6

LOQ: Limit of Quantification

Experimental Workflow

Experimental Workflow for Pyraclostrobin Analysis

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Caption: Workflow for Pyraclostrobin quantification.

Conclusion

The use of **Pyraclostrobin-d6** as an internal standard provides a highly accurate and precise method for the quantification of Pyraclostrobin residues in various matrices. The distinct mass

shift of the deuterated analog allows for clear differentiation from the native compound, minimizing potential matrix effects and ensuring reliable results. The fragmentation pattern and experimental protocol detailed in this application note serve as a valuable resource for researchers and scientists in the fields of food safety, environmental analysis, and drug development.

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References

- 1. Residue determination of pyraclostrobin, picoxystrobin and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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